

A Comprehensive Technical Guide to 2-Cyanoacetic Acid for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyanoacetic acid

Cat. No.: B13440836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on **2-cyanoacetic acid**, a versatile building block in organic synthesis. This document provides a thorough overview of its fundamental chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions.

Core Properties of 2-Cyanoacetic Acid

2-Cyanoacetic acid, also known as malonic mononitrile, is a white, hygroscopic crystalline solid.^[1] It is an organic compound containing both a nitrile and a carboxylic acid functional group, which impart its unique reactivity.^[1]

Physical and Chemical Properties

The key physical and chemical properties of **2-cyanoacetic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	$C_3H_3NO_2$	[2]
Molar Mass	85.06 g/mol	[1]
Appearance	White to light beige crystalline solid	[3]
Melting Point	69–70 °C (156–158 °F; 342–343 K)	[1]
Boiling Point	108 °C at 15 mmHg	[1]
Density	1.287 g/cm³	[1]
Solubility in Water	1000 g/L at 20 °C	[1]
pKa	2.45 at 25 °C	[2]
Decomposition Temperature	160 °C (320 °F)	[2]
Flash Point	107 °C (225 °F)	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-cyanoacetic acid**.

Spectroscopy	Key Data Points	References
^{13}C NMR (100.54 MHz, DMSO- d_6)	δ (ppm): 24.57, 115.50, 165.65	[2]
IR Spectrum	Major peaks can be viewed on the NIST WebBook.	[4]
Mass Spectrum (EI)	Available on the NIST Mass Spectrometry Data Center.	[5]
UV Absorption (in Alcohol)	λ_{max} : 208 nm ($\log \epsilon = 1.6$)	[2]

Safety and Handling

2-Cyanoacetic acid is a corrosive and harmful substance that requires careful handling.[6]

Hazard Statements:

- H302: Harmful if swallowed.[7]
- H314: Causes severe skin burns and eye damage.[7]
- H332: Harmful if inhaled.[7]

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.[7]
- Use only outdoors or in a well-ventilated area.[7]
- Do not breathe dust.[6]
- Wash skin thoroughly after handling.[7]

It is a hygroscopic solid and should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials.[6] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.[2]

Key Experimental Protocols

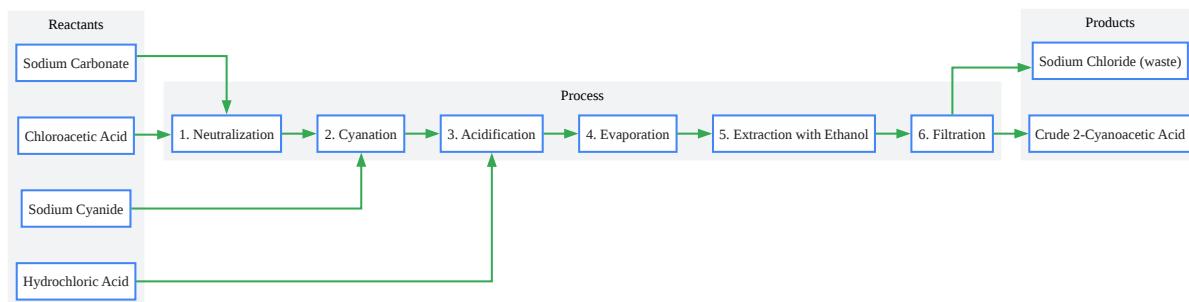
This section provides detailed methodologies for the synthesis of **2-cyanoacetic acid** and some of its common and important reactions.

Synthesis of 2-Cyanoacetic Acid

2-Cyanoacetic acid is typically prepared by the reaction of a chloroacetate salt with sodium cyanide, followed by acidification.[8]

Protocol: Synthesis from Sodium Chloroacetate and Sodium Cyanide[9]

This procedure is adapted from Organic Syntheses.


Materials:

- Chloroacetic acid (500 g, 5.3 moles)
- Anhydrous sodium carbonate (approx. 290 g, 2.7 moles)
- Sodium cyanide (97%, 294 g, 5.8 moles)
- Commercial hydrochloric acid (sp. gr. 1.156, 694 g, 600 cc, 5.8 moles)
- Water
- 95% Ethanol

Procedure:

- In a 5-L round-bottomed flask, dissolve chloroacetic acid in 700 cc of water and warm to 50°C.
- Neutralize the solution with anhydrous sodium carbonate. A slight excess is not detrimental.
- In a separate container, dissolve sodium cyanide in 750 cc of water warmed to 55°C.
- Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise rapidly; if it reaches 95°C, cool the solution by adding 200 cc of cold water.
- Heat the solution to boiling and boil for five minutes, then cool with running water for 30 minutes.
- Filter the solution if it is not clear. In a fume hood, liberate the cyanoacetic acid by adding commercial hydrochloric acid with thorough stirring.
- Evaporate the solution on a water bath at 60–70°C under a pressure of 20–30 mm Hg until no more distillate comes over.^[9]
- To the residue, add 600 cc of 95% ethanol.
- Filter the solution to remove the sodium chloride and wash the residue with another 500-cc portion of alcohol. The filtrate contains the crude **2-cyanoacetic acid**.

Purification: Recrystallize the crude acid from a benzene/acetone (2:3) mixture and dry it over silica gel to obtain pure **2-cyanoacetic acid**.[\[10\]](#)

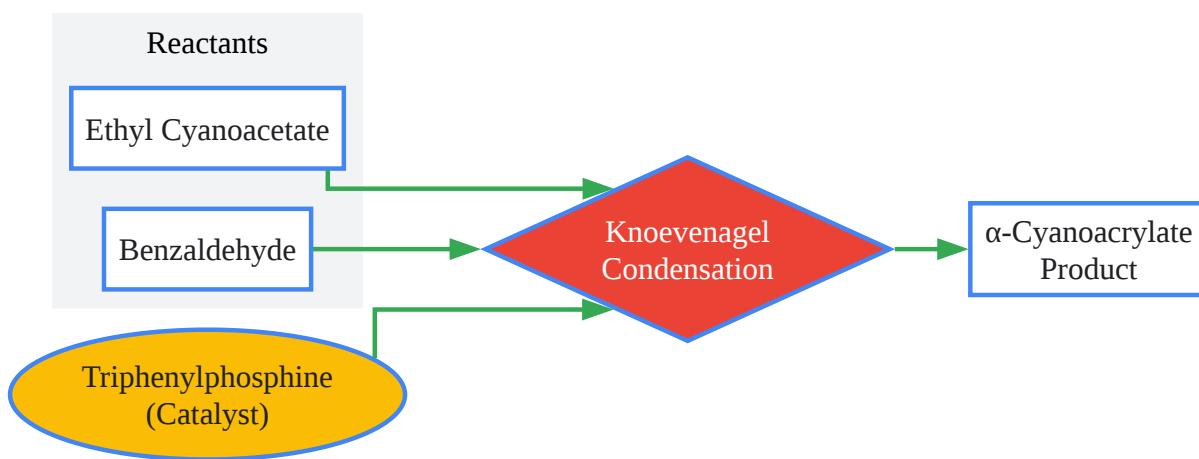
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-cyanoacetic acid**.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving **2-cyanoacetic acid** and its esters, used to form new carbon-carbon bonds.[\[11\]](#) It involves the reaction of an active methylene compound with an aldehyde or ketone.

Protocol: Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate[\[6\]](#)


This protocol describes a phosphine-catalyzed, solvent-free Knoevenagel condensation.

Materials:

- Benzaldehyde
- Ethyl cyanoacetate
- Triphenylphosphine (TPP)

Procedure:

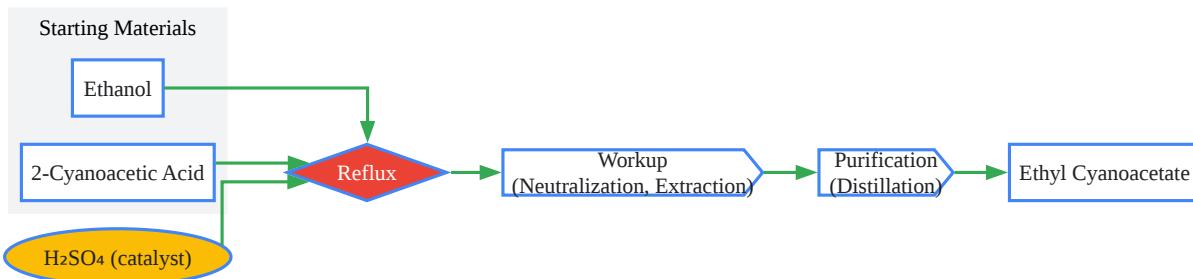
- A mixture of benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (10 mol%) is prepared.
- The mixture is subjected to microwave irradiation (if available) or heated under solvent-free conditions.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, an α -cyanoacrylate, is isolated. This method often results in excellent yields with high (E)-stereoselectivity.[6]

[Click to download full resolution via product page](#)

Caption: General scheme of a Knoevenagel condensation reaction.

Fischer Esterification

2-Cyanoacetic acid can be readily converted to its corresponding esters via Fischer esterification.


Protocol: Synthesis of Ethyl Cyanoacetate[7][12]

Materials:

- **2-Cyanoacetic acid**
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, mix **2-cyanoacetic acid** with an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
- After cooling, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4), filtered, and the solvent is evaporated to yield the crude ethyl cyanoacetate.
- The crude ester can be purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer esterification of **2-cyanoacetic acid**.

Applications in Drug Synthesis

2-Cyanoacetic acid and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals.

Synthesis of Caffeine

2-Cyanoacetic acid is a precursor in some synthetic routes to caffeine. The synthesis involves the initial formation of a cyanoacetyl derivative which is then cyclized and further modified to form the xanthine core of caffeine. While multiple synthetic routes exist, a common pathway involves the reaction of cyanoacetic acid with dimethylurea.

Synthesis of Dextromethorphan

Dextromethorphan, a widely used cough suppressant, can be synthesized through a multi-step process where a key step is the Grewe cyclization of a benzyl-octahydroisoquinoline derivative. [1][2] While **2-cyanoacetic acid** is not directly used in the cyclization step, it can be employed in the synthesis of precursors to the isoquinoline ring system.

Synthesis of Amiloride

Amiloride is a potassium-sparing diuretic. Its synthesis involves the construction of a substituted pyrazine ring. While detailed protocols starting from **2-cyanoacetic acid** are not readily available in public literature, derivatives of cyanoacetic acid can be used to form pyrimidine intermediates, which can then be converted to the pyrazine core of amiloride.

Synthesis of Sulfadimethoxine

Sulfadimethoxine is a sulfonamide antibiotic.[13] Its synthesis involves the coupling of a sulfanilamide moiety with a substituted pyrimidine. **2-Cyanoacetic acid** or its esters are key starting materials for the synthesis of the 4-amino-2,6-dimethoxypyrimidine portion of the molecule.[5][14] The general approach involves the condensation of ethyl cyanoacetate with a guanidine derivative to form a diaminopyrimidine, which is then further functionalized.

Conclusion

2-Cyanoacetic acid is a fundamentally important and highly versatile reagent for chemical synthesis. Its dual functionality allows for a wide range of transformations, making it an invaluable tool for researchers in academia and industry, particularly in the field of drug discovery and development. A thorough understanding of its properties, safe handling procedures, and reaction protocols is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Questions about the synthesis of dextromethorphan , Hive Methods Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]

- 5. CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α -Cyanoacrylates and α -Cyanoacrylonitriles [organic-chemistry.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sulfadimethoxine [drugfuture.com]
- 11. CN110407746B - Method for recovering dextromethorphan chiral intermediates and by-products by racemization using microreactor - Google Patents [patents.google.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. NIH 3D [3d.nih.gov]
- 14. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Cyanoacetic Acid for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13440836#2-cyanoacetic-acid-fundamental-properties-for-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com